

Application Notes and Protocols for the Pharmacokinetic Analysis of AZD5462

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Compound of Interest

Compound Name: AZD5462

Cat. No.: B12405063

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Introduction

AZD5462 is a novel, orally bioavailable, small molecule agonist of the relaxin family peptide receptor 1 (RXFP1).^{[1][2]} It is currently under investigation as a potential therapeutic agent for heart failure.^{[3][4]} **AZD5462** mimics the actions of the endogenous ligand relaxin, which is known to mediate hemodynamic, anti-fibrotic, and anti-inflammatory effects.^{[2][5]} Understanding the pharmacokinetic (PK) profile of **AZD5462** is crucial for its clinical development. These application notes provide detailed protocols for the bioanalytical quantification of **AZD5462** in plasma and the subsequent pharmacokinetic analysis.

Pharmacokinetic Profile of AZD5462

A Phase I, first-in-human study of **AZD5462** in healthy volunteers revealed the following pharmacokinetic characteristics after single ascending dose (SAD) and multiple ascending dose (MAD) administration of an oral liquid solution.

Table 1: Summary of **AZD5462** Pharmacokinetic Parameters in Healthy Volunteers

Parameter	Value	Study Population
Time to Maximum Plasma Concentration (Tmax)	0.53 - 1.75 hours	SAD
Terminal Half-Life ($t_{1/2}$)	3 - 6 hours (geometric mean)	SAD
Absorption	Rapidly absorbed	SAD & MAD
Decline	Biphasic decline in plasma concentrations	SAD
Dose Proportionality	Exposure increased more than proportionately with dose	SAD
Data sourced from a Phase 1, randomized, double-blind, placebo-controlled study in healthy participants.		

Preclinical pharmacokinetic studies in rats and monkeys have also been conducted.

Table 2: Preclinical Pharmacokinetic Parameters of **AZD5462**

Parameter	Rat	Monkey
Clearance (mL/min/kg)	24	9.1
Volume of Distribution (L/kg)	0.98	0.56
Intravenous Half-Life (hours)	1.2	4.7
Oral Half-Life (hours)	2.9	7.2
Oral Bioavailability (%)	58	12
Data from preclinical pharmacokinetic studies.		

Bioanalytical Method for AZD5462 Quantification in Plasma

The following protocol is based on a validated ultra-high-performance liquid chromatography-tandem mass spectrometric (UHPLC-MS/MS) method for the determination of **AZD5462** in rat plasma and can be adapted for human plasma.[6]

Principle

This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 column and detection by tandem mass spectrometry in positive ion mode.

Materials and Reagents

- **AZD5462** reference standard
- Internal standard (IS) (e.g., a structurally similar compound not present in the matrix)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Control plasma (rat or human)

Instrumentation

- UHPLC system
- Tandem mass spectrometer with an electrospray ionization (ESI) source
- Analytical column: BEH C18, 1.7 μm , 2.1 x 50 mm (or equivalent)

Protocol

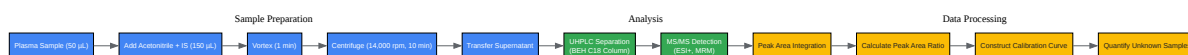
- Standard and Quality Control (QC) Sample Preparation:

- Prepare stock solutions of **AZD5462** and the IS in a suitable solvent (e.g., DMSO or methanol).
- Prepare working solutions of **AZD5462** by serial dilution of the stock solution.
- Spike control plasma with the working solutions to create calibration standards and QC samples at various concentrations. The linearity of the assay has been demonstrated in the range of 0.1–1000 ng/mL.[6]
- Sample Preparation (Protein Precipitation):
 - To 50 μ L of plasma sample (standard, QC, or unknown), add 150 μ L of acetonitrile containing the internal standard.
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube or 96-well plate for analysis.
- UHPLC-MS/MS Analysis:
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μ L
 - Column Temperature: 40°C
 - Gradient Elution:

Time (min)	% Mobile Phase B
0.0	10
1.5	90
2.0	90
2.1	10

| 3.0 | 10 |

- Mass Spectrometry:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - Monitor the specific precursor-to-product ion transitions for **AZD5462** and the internal standard.
- Data Analysis:
 - Integrate the peak areas for **AZD5462** and the IS.
 - Calculate the peak area ratio (**AZD5462**/IS).
 - Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.
 - Determine the concentration of **AZD5462** in the QC and unknown samples from the calibration curve.



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Bioanalytical workflow for **AZD5462** in plasma.

Pharmacokinetic Data Analysis Protocol

A non-compartmental analysis (NCA) is appropriate for evaluating the pharmacokinetic parameters of **AZD5462** from plasma concentration-time data.

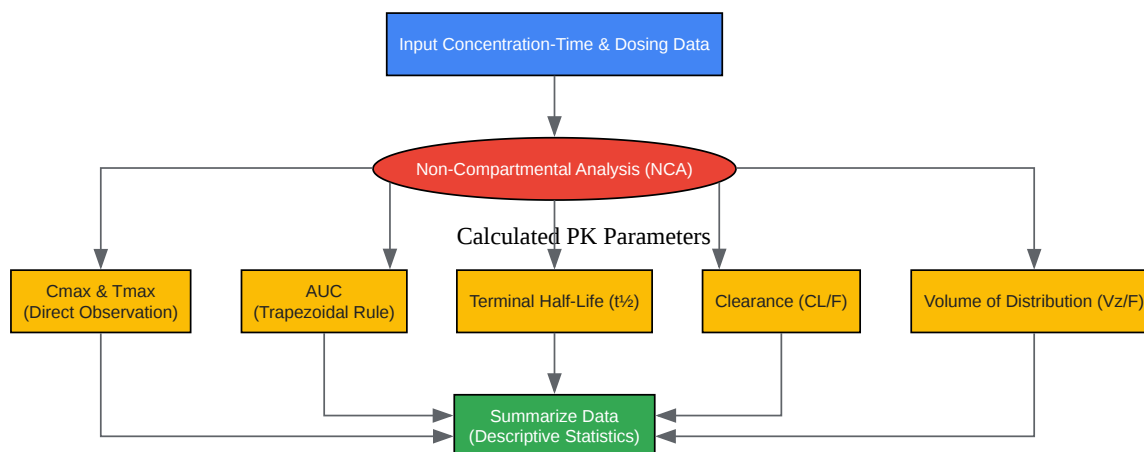
Software

Standard pharmacokinetic analysis software such as Phoenix® WinNonlin®, R (with appropriate packages), or SAS® can be used.

Protocol

- Data Input:
 - Import the plasma concentration-time data for each subject. Data should include subject ID, time of sample collection, and the measured plasma concentration of **AZD5462**.
 - Input dosing information, including dose amount, time of administration, and route of administration.
- Parameter Calculation:
 - C_{max} and T_{max}: The maximum observed plasma concentration (C_{max}) and the time at which it occurred (T_{max}) are determined directly from the observed data.
 - Area Under the Curve (AUC):
 - Calculate the AUC from time zero to the last measurable concentration (AUC_{last}) using the linear trapezoidal rule.
 - Estimate the terminal elimination rate constant (λ_z) from the slope of the log-linear terminal phase of the concentration-time curve.
 - Calculate the AUC from time zero to infinity (AUC_{inf}) as: $AUC_{inf} = AUC_{last} + (C_{last} / \lambda_z)$, where C_{last} is the last measurable concentration.

- Terminal Half-Life ($t_{1/2}$): Calculate as $t_{1/2} = \ln(2) / \lambda_z$.
- Clearance (CL/F): For extravascular administration, calculate the apparent total body clearance as $CL/F = \text{Dose} / AUC_{inf}$.
- Volume of Distribution (V_z/F): For extravascular administration, calculate the apparent volume of distribution as $V_z/F = \text{Dose} / (\lambda_z * AUC_{inf})$.
- Data Summarization:
 - Calculate descriptive statistics (e.g., mean, standard deviation, coefficient of variation, median, min, max) for the pharmacokinetic parameters across all subjects for each dose group.
 - For parameters like AUC and Cmax, geometric means and their corresponding coefficients of variation are often reported.

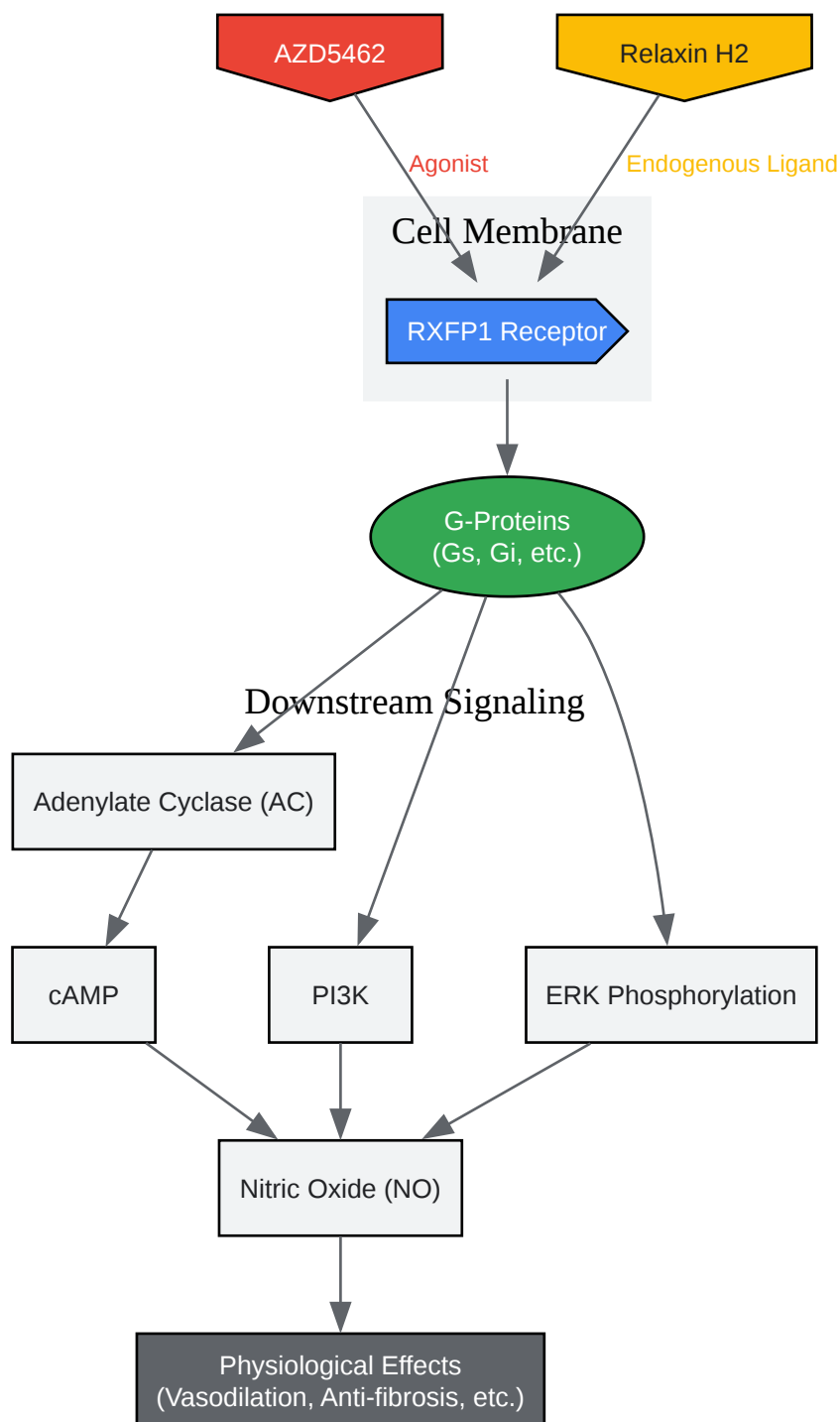


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Workflow for non-compartmental PK analysis.

AZD5462 Signaling Pathway

AZD5462 is an agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor (GPCR).[7] It acts as a pharmacological mimic of the endogenous ligand, relaxin H2.[8] Studies have shown that **AZD5462** activates a highly similar panel of downstream signaling pathways as relaxin H2.[8] However, it has been noted that **AZD5462** does not modulate relaxin H2-mediated cAMP second messenger responsiveness, suggesting some divergence in signaling outputs.[8][9]



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Simplified RXFP1 signaling pathway for **AZD5462**.

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